molecular formula C18H24N2O4 B7343580 3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid

3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid

Cat. No. B7343580
M. Wt: 332.4 g/mol
InChI Key: MHHXMNOMNNYYTN-MERJSTESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid, also known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the release of growth hormone and insulin-like growth factor-1 (IGF-1) in the body. MK-677 is used in scientific research to study the effects of growth hormone and IGF-1 on various physiological processes.

Mechanism of Action

3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid works by binding to the ghrelin receptor, which is found in the brain and other tissues. This binding stimulates the release of growth hormone and IGF-1, which have a wide range of physiological effects in the body. The exact mechanism by which this compound stimulates growth hormone and IGF-1 release is not fully understood, but it is thought to involve the activation of signaling pathways within cells.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects in the body. It has been shown to increase lean body mass and bone density in elderly individuals, as well as improve sleep quality and cognitive function. This compound also has an anabolic effect on muscle tissue, which may make it useful for treating muscle wasting disorders. In addition, it has been shown to increase insulin sensitivity and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and handle than peptide compounds. It also has a relatively long half-life in the body, which allows for less frequent dosing in animal studies. However, one limitation of using this compound in lab experiments is that it can be expensive to produce and may not be readily available in some research settings.

Future Directions

There are a number of future directions for research on 3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid. One area of interest is its potential use in treating muscle wasting disorders, such as sarcopenia and cachexia. Another area of interest is its potential use in improving sleep quality and cognitive function in elderly individuals. Additionally, researchers are interested in studying the long-term effects of this compound on growth hormone and IGF-1 levels, as well as its safety and tolerability in humans.

Synthesis Methods

3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid is synthesized using a multi-step process that involves the reaction of cyclopentanone with 3-methoxypropylamine to form a pyrrolidine intermediate. This intermediate is then reacted with 4,4'-difluorobenzophenone to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid is used in scientific research to study the effects of growth hormone and IGF-1 on various physiological processes. It has been shown to increase lean body mass and bone density in elderly individuals, as well as improve sleep quality and cognitive function. This compound has also been studied for its potential use in treating growth hormone deficiency, osteoporosis, and muscle wasting disorders.

properties

IUPAC Name

3-[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-24-14-8-9-20(11-14)16-7-3-6-15(16)19-17(21)12-4-2-5-13(10-12)18(22)23/h2,4-5,10,14-16H,3,6-9,11H2,1H3,(H,19,21)(H,22,23)/t14?,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHXMNOMNNYYTN-MERJSTESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCCC2NC(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)[C@@H]2CCC[C@@H]2NC(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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